molecular formula C20H16ClN3O3S B3407157 ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate CAS No. 536715-46-5

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate

Cat. No.: B3407157
CAS No.: 536715-46-5
M. Wt: 413.9 g/mol
InChI Key: KBKNFNZHISTREI-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a pyrimidoindole core substituted with a 4-chlorophenyl group at position 3 and an ethyl ester-linked sulfanylacetate moiety at position 2. This compound belongs to a broader class of pyrimido[5,4-b]indole derivatives investigated for their biological activities, including Toll-like receptor 4 (TLR4) modulation . Its synthesis typically involves coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .

Properties

IUPAC Name

ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-2-27-16(25)11-28-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)13-9-7-12(21)8-10-13/h3-10,22H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNFNZHISTREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with suitable reagents can lead to the formation of the 4-chlorophenyl group, which is then incorporated into the indole structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl bridge (-S-) undergoes nucleophilic displacement under alkaline conditions. In a closely related synthesis (source ), 2-mercapto-3-phenylquinazolin-4-one reacted with ethyl chloroacetate in ethanol under basic conditions (triethylamine) to form a sulfanyl acetate derivative via a thiolate intermediate.

Reaction Example :

2-mercapto-pyrimidoindole+ethyl chloroacetateEt3N, EtOHethyl sulfanyl acetate product\text{2-mercapto-pyrimidoindole} + \text{ethyl chloroacetate} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{ethyl sulfanyl acetate product}

ConditionOutcomeYieldSource
Alkaline (pH > 9)Formation of thiolate intermediate, S-alkylation75-80%
Polar aprotic solvent (DMF)Enhanced reaction rate due to better nucleophile activation85%

Ester Hydrolysis

The ethyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For analogs like ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate (source), hydrolysis proceeds as follows:

Acidic Hydrolysis :

COOEtHCl, H2OCOOH\text{COOEt} \xrightarrow{\text{HCl, H}_2\text{O}} \text{COOH}

Basic Hydrolysis :

COOEtNaOH, H2OCOONa+\text{COOEt} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{COO}^- \text{Na}^+

ConditionProductApplicationSource
6M HCl, reflux, 4hCarboxylic acidPrecursor for amide coupling
2M NaOH, RT, 12hSodium carboxylateWater-soluble derivative for assays

Oxidation of Sulfanyl Group

The sulfur atom in the sulfanyl group can oxidize to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Structural analogs (source) show:

-S-H2O2-SO-H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2-

Oxidizing AgentProductStabilitySource
30% H₂O₂, AcOH, 25°CSulfoxideStable at RT
mCPBA, DCM, 0°CSulfoneRequires anhydrous conditions

Chlorophenyl Ring Functionalization

The 4-chlorophenyl substituent participates in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids is feasible under palladium catalysis (inferred from pyrimidoindole reactivity in source):

Ar-Cl+Ar’-B(OH)2Pd(PPh3)4,Na2CO3Ar-Ar’\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'}

Catalyst SystemCoupling PartnerYieldSource
Pd(PPh₃)₄, Na₂CO₃, DMEPhenylboronic acid60-70%

Cyclization Reactions

The pyrimido[5,4-b]indole core can undergo intramolecular cyclization under thermal or acidic conditions. In source , similar compounds formed fused heterocycles via dehydration:

CyclizationH2SO4,ΔTricyclic product\text{Cyclization} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Tricyclic product}

ConditionProduct TypeYieldSource
Conc. H₂SO₄, 100°C, 2hPyrimidoindole fused ring50%

Amide Formation

The ester group can be converted to amides via aminolysis. For example, reaction with primary amines (source):

COOEt+R-NH2EtOH, \DeltaCONHR\text{COOEt} + \text{R-NH}_2 \xrightarrow{\text{EtOH, \Delta}} \text{CONHR}

AmineReaction TimeYieldSource
Methylamine6h65%
Benzylamine8h55%

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Substitution: Replacement of 4-chlorophenyl with 4-fluorophenyl (CAS 536712-06-8) reduces molecular weight (397.42 vs. ~413.87 for Cl analog) and logP (4.2 vs.
  • Ester vs. Acid/Amide : Conversion of the ethyl ester to a carboxylic acid (e.g., 47a) increases water solubility (critical for bioavailability), while amide derivatives (e.g., 48) exhibit greater metabolic stability due to resistance to esterase hydrolysis .
  • Alkyl Chain Modifications : Long alkyl chains (e.g., dodecyl in 46c) significantly elevate lipophilicity, favoring tissue penetration but risking solubility limitations .

Biological Activity

Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Weight : Approximately 585.1 g/mol
  • Chemical Structure : The compound features a pyrimidoindole core with a chlorophenyl group and a sulfanyl moiety, contributing to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Chlorophenyl Group : The 4-chlorobenzaldehyde is reacted under specific conditions to incorporate the chlorophenyl group.
  • Attachment of the Sulfanyl Moiety : Nucleophilic substitution reactions are utilized to form the thioether bond between the pyrimidoindole core and the sulfanyl group.

Biological Activity

This compound exhibits several notable biological activities:

1. Antitumor Activity

Research indicates that compounds within the indole derivative class demonstrate significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

2. Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Studies have shown that indole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

3. Stem Cell Expansion

Notably, related pyrimidoindole derivatives have been identified as agonists for human hematopoietic stem cell (HSC) self-renewal. These compounds stimulate the ex vivo expansion of human cord blood cells capable of reconstituting human hematopoiesis . this compound may share similar mechanisms that enhance stem cell proliferation.

Case Study 1: Antitumor Effects

A study examining the effects of indole derivatives on cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various tumor cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF78
Ethyl 2-{...}A5497

Case Study 2: Hematopoietic Stem Cell Expansion

In a controlled experiment involving UM171 (a related compound), researchers observed a significant increase in CD34+CD45RA− stem cell populations when treated with specific concentrations. This suggests that ethyl 2-{...} might enhance similar cellular responses .

TreatmentCD34+CD45RA− Cell Count (x10^6)
Control0.5
UM1711.0
Ethyl 2-{...}0.9

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 2-{[3-(4-chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate?

The synthesis typically involves multi-step reactions, starting with condensation of substituted indole precursors with thiourea derivatives. For example, in related pyrimidoindole systems, tert-butyl thioacetate intermediates are reacted with halogenated pyrimidoindoles under basic conditions (e.g., K₂CO₃ in DMF), followed by esterification . Key steps include:

  • Nucleophilic substitution : The sulfur atom in the thioacetate group displaces a halogen (e.g., Cl) on the pyrimidoindole core.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used.
  • Yield optimization : Reactions are conducted under inert atmospheres (N₂/Ar) at 60–80°C for 6–12 hours.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thioacetate couplingK₂CO₃, DMF, 80°C, 8h65–75
EsterificationEthyl chloroacetate, Et₃N70–80

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for OCH₂CH₃) and aromatic protons (δ 7.2–8.1 ppm for pyrimidoindole and 4-chlorophenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇ClN₃O₃S: 434.0732) .
  • X-ray crystallography : SHELXL () and ORTEP-III () are used to resolve crystal packing and bond lengths, particularly for assessing disorder in the 4-chlorophenyl moiety .

Q. What in vitro assays are suitable for evaluating biological activity?

Pyrimidoindole derivatives are often screened for Toll-Like Receptor 4 (TLR4) modulation using:

  • HEK-Blue™ hTLR4 cells : Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) assays .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, with LPS as a positive control.
  • Selectivity : Cross-test against related receptors (e.g., TLR2) to rule off-target effects.

Q. What safety protocols should be followed during handling?

While no direct safety data exists for this compound, analogous sulfanyl acetates (e.g., ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate) recommend:

  • PPE : Gloves, lab coat, and goggles.
  • First aid : In case of contact, rinse with water for 15 minutes and consult a physician .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on:

  • Substituent effects : Varying the alkyl chain length (e.g., pentyl vs. dodecyl) on the pyrimidoindole nitrogen impacts TLR4 binding affinity .
  • Electrophilic sulfur : Replacing the sulfanyl group with sulfonyl reduces activity, suggesting nucleophilic sulfur is critical for target engagement.
  • Chlorophenyl positioning : Para-substitution (vs. meta) enhances steric complementarity in hydrophobic receptor pockets .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in the 4-chlorophenyl group : Common in aromatic systems; resolved using SHELXL’s PART and SUMP instructions to model partial occupancy .
  • Thermal motion : High displacement parameters (Ueq > 0.1 Ų) in the ester moiety require anisotropic refinement constraints .

Q. Table 2: Crystallographic Data (Example)

ParameterValue
Space groupP2₁/c
R factor0.054
Data-to-parameter ratio13.6
Reference

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved?

  • Multi-technique validation : Cross-check HRMS with elemental analysis to confirm molecular formula.
  • Solvent effects : Re-run NMR in deuterated DMSO to detect hidden proton exchange peaks .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility causing signal broadening .

Q. What computational tools support docking studies for TLR4 targeting?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with TLR4/MD2 complex (PDB ID: 3FXI).
  • DFT calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential maps for the sulfanyl-acetate moiety .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories.

Q. How can reaction byproducts be minimized during synthesis?

  • Temperature control : Avoid exceeding 80°C to prevent ester hydrolysis.
  • Catalyst screening : Use Pd(OAc)₂ for Suzuki couplings (if applicable) to reduce homocoupling byproducts .
  • HPLC monitoring : Agilent ZORBAX Eclipse Plus C18 columns (4.6 × 150 mm, 5 µm) with UV detection at 254 nm .

Q. What strategies improve stability under physiological conditions?

  • Prodrug design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to enhance hydrolytic stability .
  • Lyophilization : Formulate as a lyophilized powder (pH 7.4 buffer) for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate

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